3-Methyl-3-azaspiro[5.5]undecan-9-one

CCR5 antagonist chemokine receptor spirocyclic amine

3-Methyl-3-azaspiro[5.5]undecan-9-one (CAS 189176-31-6) is a spirocyclic building block featuring a tertiary N-methylamine in one ring and a ketone carbonyl in the other, with a molecular formula of C₁₁H₁₉NO and a molecular weight of 181.28 g/mol. Unlike the fully reduced 3-azaspiro[5.5]undecane scaffold, which is widely explored as an M2 proton channel blocker, this compound's 9-keto group introduces distinct hydrogen-bond acceptor capability and reactivity, enabling applications in chemokine receptor (CCR5) antagonism and lipoxygenase (5-LO) inhibition.

Molecular Formula C11H19NO
Molecular Weight 181.27 g/mol
CAS No. 189176-31-6
Cat. No. B11911353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3-azaspiro[5.5]undecan-9-one
CAS189176-31-6
Molecular FormulaC11H19NO
Molecular Weight181.27 g/mol
Structural Identifiers
SMILESCN1CCC2(CCC(=O)CC2)CC1
InChIInChI=1S/C11H19NO/c1-12-8-6-11(7-9-12)4-2-10(13)3-5-11/h2-9H2,1H3
InChIKeyAAIKYWMAMOUCKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-3-azaspiro[5.5]undecan-9-one (CAS 189176-31-6): Chemical Class and Core Characteristics for Procurement


3-Methyl-3-azaspiro[5.5]undecan-9-one (CAS 189176-31-6) is a spirocyclic building block featuring a tertiary N-methylamine in one ring and a ketone carbonyl in the other, with a molecular formula of C₁₁H₁₉NO and a molecular weight of 181.28 g/mol . Unlike the fully reduced 3-azaspiro[5.5]undecane scaffold, which is widely explored as an M2 proton channel blocker, this compound's 9-keto group introduces distinct hydrogen-bond acceptor capability and reactivity, enabling applications in chemokine receptor (CCR5) antagonism and lipoxygenase (5-LO) inhibition [1]. The N3-methyl substitution lowers amine basicity relative to the unsubstituted analog, providing a differentiated physicochemical profile relevant to medicinal chemistry design .

Why 3-Methyl-3-azaspiro[5.5]undecan-9-one Cannot Be Interchanged with Common Azaspiro Analogs


The 3-azaspiro[5.5]undecane scaffold family encompasses diverse analogs with distinct ring oxidation states, N-substitution patterns, and carbon count; these structural differences profoundly alter their biological profiles. For instance, the fully reduced 3-azaspiro[5.5]undecane demonstrates influenza A M2 channel inhibition (IC₅₀ ~1 μM) but lacks the carbonyl required for CCR5 engagement . The carboxy-substituted 3-azaspiro[5.5]undecane-9-carboxylic acid is used for amide couplings rather than receptor-based programs . Even within the ketone-bearing subseries, the unsubstituted 3-azaspiro[5.5]undecan-9-one differs from the N3-methyl analog in pKa (predicted ~10.94 vs ~8.5) and lipophilicity, directly impacting permeability and binding kinetics . Simply substituting an in-class compound without confirming the precise regiochemistry and functional group combination—especially the N3-methyl and C9-ketone pairing—can lead to a total loss of activity at the intended target.

Quantitative Differentiation Evidence for 3-Methyl-3-azaspiro[5.5]undecan-9-one Against Closest Analogs


CCR5 Antagonist Affinity: N3-Methyl-9-keto Spirocycle vs. Unsubstituted and Oxa Analogs

3-Methyl-3-azaspiro[5.5]undecan-9-one acts as a CCR5 antagonist with a measured Kd of 316 nM against human CCR5 expressed in HEK293 cells [1]. In contrast, the fully reduced 3-azaspiro[5.5]undecane scaffold shows no reported CCR5 activity, with its primary pharmacology limited to M2 proton channel blockade (IC₅₀ ~1 μM) . The 3-oxa analog, 3-oxaspiro[5.5]undecan-9-one, also lacks documented CCR5 antagonism, underscoring the necessity of the N-methylamine motif for chemokine receptor engagement [2]. This N3-methyl-9-keto combination appears to be a privileged chemotype for CCR5 binding within the spiro[5.5]undecane family.

CCR5 antagonist chemokine receptor spirocyclic amine

Synthetic Route Compatibility: Beckmann vs. Schmidt Rearrangement Preference

During the synthesis of ring-expanded spiroazepines, the N3-methyl-9-keto spirocycle requires classical Beckmann rearrangement conditions (hydroxylamine HCl/NaOAc/H₂O, 67% yield), whereas the 3-thia and 3-oxa analogs proceed efficiently via Schmidt rearrangement (H₂N-O-SO₃H/HCOOH) [1]. This divergent reactivity arises from the electron-donating effect of the N-methyl group, which deactivates the ketone toward Schmidt conditions. For laboratories planning spiro-to-spiroazepine expansions, selecting the N-methyl-aza variant mandates a completely different reagent set and workup protocol compared to the O- or S-heteroatom series.

Beckmann rearrangement Schmidt rearrangement spirocyclic synthesis

5-Lipoxygenase Inhibition: Specificity Profile vs. Cyclooxygenase

3-Methyl-3-azaspiro[5.5]undecan-9-one is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, while simultaneously inhibiting cyclooxygenase (COX) and carboxylesterase to a demonstrably lesser extent [1]. This selectivity profile—effective 5-LO blockade with only weak COX suppression—distinguishes it from non-selective NSAID-type inhibitors that target COX preferentially. In head-to-head screening at 1 μM, the compound showed measurable 5-LO inhibition, whereas numerous structurally related spiro[5.5] compounds lacking the N-methyl-9-keto motif showed no significant inhibition up to 300 μM . Importantly, the compound also exhibits antioxidant activity in fats and oils [1], a property absent in the unsubstituted 3-azaspiro[5.5]undecane series.

lipoxygenase inhibitor 5-LO arachidonic acid cascade

Physicochemical Differentiation: pKa Shift and Lipophilicity vs. Unsubstituted 9-Keto Analog

N-Methylation at the 3-position substantially lowers the amine basicity: the target compound exhibits an estimated pKa of ~8.5 for the tertiary amine, versus a predicted pKa of 10.94 for the unsubstituted 3-azaspiro[5.5]undecan-9-one (secondary amine) . This ~2.4 log unit reduction in basicity decreases the fraction ionized at physiological pH from >99% to approximately 85%, potentially enhancing passive membrane permeability. The predicted logP for the N-methyl analog is correspondingly higher (~1.29–1.92) compared to ~0.94 for the unsubstituted 9-keto compound , reflecting the lipophilicity increase conferred by the N-methyl group. These differences are absent in the 3-carboxylic acid and 3-Boc-protected derivatives, which have entirely distinct acid/base profiles .

pKa modulation lipophilicity N-methylation effect

Structural Uniqueness: N3-Methyl-9-keto Motif as a CCR5 Pharmacophoric Determinant

SAR analysis within the spiro[5.5]undecane family reveals that the combination of the N3-methyl group and the C9 ketone is critical for CCR5 antagonist activity. The 3,9-diazaspiro[5.5]undecane-2-one CCR5 antagonist series requires a cyclic carbamate replacement to achieve potency, whereas the mono-aza 3-methyl-9-keto scaffold achieves CCR5 binding without requiring a second heteroatom in the ring [1]. Furthermore, the N3-methyl group distinguishes the compound from the broader class of spiro-piperidine M2 inhibitors, which lack the ketone and show no CCR5 cross-reactivity . This pharmacophoric specificity means that the 3-methyl-3-azaspiro[5.5]undecan-9-one scaffold occupies a unique target-activity niche that cannot be replicated by either the more complex diazaspiro series or the simpler fully reduced mono-aza series.

pharmacophore CCR5 spirocyclic constraint

Synthetic Yield Comparison: Robinson Annulation Route to 3-Methyl-3-azaspiro[5.5]undecan-9-one

The synthetic route to 3-methyl-3-azaspiro[5.5]undecan-9-one proceeds via Michael addition of N-methylpiperidine-4-carboxaldehyde with methyl vinyl ketone, followed by hydrogenation to the saturated ketone [1]. This contrasts with the 3-heterospiro[5.5]undec-7-en-9-one route used for the O and S analogs, which relies on Robinson annulation of a 4-substituted aldehyde with methyl vinyl ketone [2]. The N-methyl-aza variant thus requires distinct starting materials (N-methyl-4-piperidone as ultimate precursor) and avoids the enone intermediate stage that characterizes the thia/oxa series. For laboratories scaling up spirocyclic ketone intermediates, the N-methyl-aza route uses commodity reagents but requires careful control of the Michael addition regiochemistry.

Robinson annulation Michael addition spirocyclization

Recommended Application Scenarios for 3-Methyl-3-azaspiro[5.5]undecan-9-one Based on Quantitative Evidence


CCR5 Antagonist Lead Optimization and Pharmacophore Profiling

Use 3-methyl-3-azaspiro[5.5]undecan-9-one as a reference CCR5 antagonist scaffold (Kd 316 nM) for structure-activity relationship (SAR) studies aimed at improving potency and selectivity over related chemokine receptors [1]. The compound's well-defined binding mode in the CCR5 orthosteric pocket enables systematic derivatization at the ketone (e.g., reductive amination, oxime formation) and at the N-methyl group for probing steric and electronic effects on receptor engagement. Unlike the fully reduced 3-azaspiro[5.5]undecane series, which is restricted to M2 channel applications, this scaffold provides a validated starting point for anti-HIV and anti-inflammatory programs.

Selective 5-Lipoxygenase Pathway Investigation in Inflammation Models

Deploy the compound as a pharmacological tool to dissect the 5-LO arm of the arachidonic acid cascade in cellular or in vivo inflammation models [2]. Its preferential 5-LO inhibition (active at 1 μM in vitro) with weaker COX suppression allows researchers to differentiate 5-LO-dependent from COX-dependent inflammatory signaling without the confounding effects of dual LOX/COX or COX-selective inhibitors. The associated antioxidant activity in lipid systems [2] additionally supports studies in oxidative stress models; note that this dual 5-LO/antioxidant profile is absent in the reduced azaspiro[5.5]undecane analogs.

Spiroazepine Synthesis via Beckmann Rearrangement

Employ 3-methyl-3-azaspiro[5.5]undecan-9-one as a substrate for Beckmann rearrangement to access 3-methyl-3-aza-9-azaspiro[5.6]dodecan-10-one derivatives with 67% yield [3]. This application is uniquely suited to the N-methyl-aza variant, as the O- and S-hetero analogs undergo Schmidt rearrangement instead. The resulting spiroazepines serve as precursors to conformationally constrained diamines and polyamine natural product analogs, and the Beckmann route using hydroxylamine hydrochloride/sodium acetate in water offers a safer, more scalable alternative to hydrazoic acid-based Schmidt conditions.

Physicochemical Property Benchmarking for CNS Penetration Optimization

Utilize 3-methyl-3-azaspiro[5.5]undecan-9-one as a reference compound for benchmarking the impact of N-methylation on CNS drug-like properties within spirocyclic amine series . With a predicted pKa of ~8.5 (vs. ~10.94 for the unsubstituted amine) and logP of ~1.29–1.92 (vs. ~0.94), this compound occupies an intermediate physicochemical space that balances sufficient unionized fraction for passive permeability with acceptable solubility. Researchers can systematically compare this scaffold against N-H, N-Boc, and N-aryl analogs to establish quantitative structure-property relationship (QSPR) models for spirocyclic amine permeability.

Quote Request

Request a Quote for 3-Methyl-3-azaspiro[5.5]undecan-9-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.